N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide
Overview
Description
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide is a complex organic compound that features a combination of isoxazole, thiazolidine, and propanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazolidine Ring: This step often involves the reaction of a thiourea derivative with a carbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole and thiazolidine intermediates with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide could be studied for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the production of specialty chemicals or as a catalyst in various processes.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It might interact with cellular receptors, triggering or blocking signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]acetamide: A similar compound with an acetamide group instead of a propanamide group.
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]butanamide: A similar compound with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an isoxazole ring and a thiazolidine moiety. Its chemical formula is , with a molecular weight of approximately 379.48 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including those related to N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide, exhibit potent antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Different Bacteria
Compound | Bacterial Strain | MIC (µM) | MBC (µM) |
---|---|---|---|
5d | Staphylococcus aureus | 37.9 | 57.8 |
5g | Escherichia coli | 248 | 372 |
5k | Pseudomonas aeruginosa | 43 | 86 |
The compound's activity was notably higher than that of traditional antibiotics such as ampicillin and streptomycin, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against several human cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HePG2 | 15.0 |
HCT116 | 10.0 |
PC-3 | 20.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Mechanistic Studies
Mechanistic investigations reveal that the compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit COX enzymes (COX-1 and COX-2), which play a role in inflammation and cancer progression .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis .
Case Studies
A recent study highlighted the efficacy of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide in treating psoriasis-like skin lesions in animal models, demonstrating its potential as a therapeutic agent beyond antimicrobial and anticancer applications .
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-11-9-14(19-23-11)18-15(21)7-8-20-16(22)13(25-17(20)24)10-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21)/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFQXKCBSTWRN-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364440 | |
Record name | ST50147485 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5630-85-3 | |
Record name | ST50147485 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.